Dimethyladipate

Catalog No.
S574710
CAS No.
627-93-0
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyladipate

CAS Number

627-93-0

Product Name

Dimethyladipate

IUPAC Name

dimethyl hexanedioate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3

InChI Key

UDSFAEKRVUSQDD-UHFFFAOYSA-N

SMILES

Array

solubility

Sol in alc, ether, acetic acid
In water, 600 mg/l, temp not specified.
Insoluble
Very slightly soluble in water
Soluble (in ethanol)

Synonyms

Hexanedioic Acid 1,6-Dimethyl Ester; Adipic Acid Dimethyl Ester; Hexanedioic Acid Dimethyl Ester; Adipinic Acid Dimethyl Ester; DBE 6; Dimethyl 1,6-Hexanedioate; Dimethyl Hexanedioate; Methyl Adipate; NSC 11213

Canonical SMILES

COC(=O)CCCCC(=O)OC

The exact mass of the compound Dimethyl adipate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 minsol. h2o; sol. etoh, et2o, ccl4sol in alc, ether, acetic acidin water, 600 mg/l, temp not specified.insolublevery slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Synthesis of Complex Molecules

  • DMA serves as a building block for synthesizing more complex molecules, including pharmaceuticals and functional materials. Its reactive ester groups allow for coupling reactions to create desired structures. For instance, research explores using DMA in the synthesis of biodegradable polymers for drug delivery applications [].

Solvent in Chemical Reactions

  • DMA's solubility characteristics make it a useful solvent in various chemical reactions. It readily dissolves polar and non-polar compounds, enabling researchers to perform reactions under specific conditions. Studies investigate using DMA as a solvent for synthesizing nanoparticles with tailored properties for catalysis or drug delivery [].

Plasticizer for Research Materials

  • DMA's plasticizing properties make it valuable in modifying the physical properties of polymers and resins used in research. It can improve flexibility, workability, and film-forming abilities of materials crucial for creating membranes, sensors, or biocompatible scaffolds [].

Dimethyl adipate is an organic compound with the chemical formula C₈H₁₄O₄. It appears as a colorless oily liquid and is classified as a diester of adipic acid. This compound is notable for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer. Dimethyl adipate is often used as a solvent in paint stripping, resins, and as a dispersant for pigments . Its low acute toxicity makes it a safer alternative in many applications compared to other solvents .

Typical of esters. It can undergo hydrolysis to form adipic acid and methanol when treated with water in the presence of an acid catalyst. Additionally, it reacts with concentrated ammonia to yield the corresponding diamide, which can be represented by the reaction:

 CH2CH2CO2CH3)2+2NH3 CH2CH2C O NH2)2+2CH3OH\text{ CH}_2\text{CH}_2\text{CO}_2\text{CH}_3)_2+2\text{NH}_3\rightarrow \text{ CH}_2\text{CH}_2\text{C O NH}_2)_2+2\text{CH}_3\text{OH}

Moreover, dimethyl adipate can undergo hydrogenation reactions when catalyzed by platinum-based catalysts, leading to the formation of various saturated products .

Dimethyl adipate is primarily synthesized through the esterification of adipic acid with methanol. This process typically requires an acid catalyst to facilitate the reaction:

Adipic Acid+MethanolDimethyl Adipate+Water\text{Adipic Acid}+\text{Methanol}\rightarrow \text{Dimethyl Adipate}+\text{Water}

Alternative synthesis routes include:

  • Hydroesterification of butadiene, which involves reacting butadiene with carbon monoxide and alcohol.
  • Carbonylation of 1,4-dimethoxy-2-butene, which provides a more complex synthetic pathway .

Dimethyl adipate has several practical applications:

  • Plasticizers: It is widely used to improve the flexibility and durability of plastics.
  • Solvents: Employed in paint stripping and as a solvent for various resins.
  • Polymer Production: Used in the production of polyesters and other polymeric materials.
  • Pigment Dispersants: Helps in evenly distributing pigments in coatings and inks .

Research on interaction studies involving dimethyl adipate has focused on its reactivity with various catalysts and reagents. For example, studies have demonstrated its hydrogenation under specific catalytic conditions to produce more saturated compounds. Additionally, chemoselective nitrilation processes have been explored, indicating its potential for further functionalization in organic synthesis .

Dimethyl adipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Dimethyl phthalateC₁₀H₁₄O₄Commonly used as a plasticizer; aromatic structure
Diethyl phthalateC₁₂H₁₈O₄Similar applications but with ethyl groups; higher boiling point
Dimethyl succinateC₆H₁₄O₄Shorter carbon chain; used in organic synthesis
Diisobutyl phthalateC₂₃H₃₈O₄Larger structure; used as a plasticizer

Dimethyl adipate is unique due to its specific chain length and functional groups that provide distinct properties suitable for particular industrial applications. Unlike phthalates, which often raise environmental concerns due to their potential endocrine-disrupting effects, dimethyl adipate is considered a safer alternative due to its lower toxicity profile .

Physical Description

Dimethyl adipate is a colorless liquid. (USCG, 1999)
Dry Powder; Liquid
Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline]
Liquid
Clear colourless liquid; Faint alcoholic aroma
Colorless liquid.

Color/Form

Liquid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 Da

Monoisotopic Mass

174.08920892 Da

Boiling Point

228.2 to 230 °F at 14 mmHg (USCG, 1999)
115 °C @ 13 mm Hg
109.00 to 110.00 °C. @ 14.00 mm Hg
228.2-230 °F at 14 mmHg

Flash Point

225 °F (USCG, 1999)
107 °C
225 °F

Heavy Atom Count

12

Density

1.063 (USCG, 1999) - Denser than water; will sink
1.0600 @ 20 °C/4 °C
1.062-1.066 (20°)
1.063

LogP

1.03 (LogP)
log Kow= 1.03

Melting Point

46.4 °F (USCG, 1999)
10.3 °C
8 °C
46.4 °F

UNII

BY71RX0R62

GHS Hazard Statements

Aggregated GHS information provided by 1010 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 636 of 1010 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 374 of 1010 companies with hazard statement code(s):;
H319 (90.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg

Pictograms

Irritant

Irritant

Other CAS

627-93-0

Metabolism Metabolites

The metabolism of dibasic esters by rat nasal mucosal tissues was studied in-vitro. Homogenates of olfactory tissue from the ethmoturbinates and respiratory tissue from the nasoturbinates and maxilloturbinates of Crl:CDBR-rats were incubated with dimethyl succinate, dimethyl glutarate, or dimethyl adipate. Values of the reaction velocity at saturating substrate concentration (Vmax), the second order rate constant for binding and catalysis (V/K), the Michaelis constant (Km), and the dibasic ester concentration required to produce half maximal inhibition of the reaction rate (Ksi) were computed. The dibasic esters were hydrolyzed to their monomethyl esters by both the olfactory and respiratory mucosal homogenates. No diacid metabolites were detected. The rates of hydrolysis were always greater in the olfactory than in the respiratory homogenates. Vmaxs in olfactory tissue from male rats were 5 to 9 times higher than in respiratory tissue. In female rats, Vmaxs in the olfactory homogenates were 6 to 13 times those of the respiratory mucosa. V/Ks in male and female olfactory tissue were 4 to 11 and 6 to 10 times those in the corresponding respiratory tissue, respectively. When dimethyl glutarate was used as the substrate, V/Ks were similar for male and female olfactory tissue. In the case of dimethyl succinate and dimethyl adipate, V/K values for female olfactory tissue were 0.5 and 2 times those of the male tissues, respectively. The largest Km values in the olfactory tissues occurred when dimethyl adipate was used as the substrate, followed by dimethyl adipate and dimethyl glutarate in that order. The Ki values ranged from 24 to 46.5 millimolar. Female rats were pretreated with 1% bis-p-nitrophenyl phosphate, a carboxylesterase specific inhibitor. Bis-p-nitrophenyl phosphate decreased the rates of hydrolysis of dimethyl adipate, dimethyl glutarate, and dimethyl succinate in olfactory tissue by 79.8, 81, and 72%, respectively. The corresponding rates of hydrolysis in respiratory tissue were reduced by 87, 73, and 95%. The authors conclude that lesions induced in the nasal cavity of rodents by inhaled esters may be due to toxic acid metabolites.

Wikipedia

Dimethyl_adipate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Plasticise

Methods of Manufacturing

ESTERIFICATION OF ADIPIC ACID WITH METHANOL IN THE PRESENCE OF AN ACID CATALYST
BASF has further developed the hydroesterification of butadiene to give dimethyl adipate.
The first CO route to make adipic acid is a BASF process employing CO and methanol in a two-step process producing dimethyl adipate.

General Manufacturing Information

Plastics Product Manufacturing
Printing Ink Manufacturing
Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Oil and Gas Drilling, Extraction, and Support activities
Construction
Services
Printing and Related Support Activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Transportation Equipment Manufacturing
Other (requires additional information)
Adhesive Manufacturing
Hexanedioic acid, 1,6-dimethyl ester: ACTIVE
A NUMBER OF POLYVINYL CHLORIDE PRODUCTS UTILIZE ONE OF THE HIGHER-MOLECULAR-WT DIESTERS OF ADIPIC ACID. /ADIPIC ACID ESTERS/

Analytic Laboratory Methods

GLC RETENTION INDEXES OF 296 NONDRUG SUBSTANCES LIKELY TO BE ENCOUNTERED IN TOXICOLOGICAL ANALYSES.

Interactions

The potential developmental effects of inhalation of dibasic esters (DBE) were investigated in the rat. The DBE mixture consisted of 65.12% dimethyl-glutarate, 17.75% dimethyl-succinate and 16.83% dimethyl-adipate. Starting at Day seven of gestation, pregnant Crl:CD-BR-rats were exposed whole body to dibasic esters at 0.16, 0.4 or 1.0 mg/l for 6 hours/day. On Day 21 of gestation, female rats were euthanized, and the fetuses were examined for external, visceral and skeletal alterations. Feed consumption during the first 6 days and body weight were reduced in pregnant rats in the 0.4 and 1.0 mg/l groups. Perinasal staining and wet fur were seen in the 1.0 mg/l group. Adverse reproductive effects of dibasic esters exposure were not detected, and there was no effect on fetal weight. No significant differences were seen in the incidences of external, visceral and skeletal alterations in exposed and control fetuses. The authors conclude that dibasic esters is not a developmental toxicant by inhalation in the rat at concentrations as high as 1.0 mg/l.

Dates

Last modified: 08-15-2023

Catalytic oxidative cleavage of catechol by a non-heme iron(III) complex as a green route to dimethyl adipate

Robin Jastrzebski, Bert M Weckhuysen, Pieter C A Bruijnincx
PMID: 23800824   DOI: 10.1039/c3cc42423e

Abstract

The catalyst system prepared in situ from iron(III) salts, tris(2-pyridylmethyl)amine and a base readily catalyses the intradiol dioxygenation of pyrocatechol in methanol, to primarily afford the half-methyl ester of muconic acid. Dimethyl adipate is obtained by the subsequent, one-step catalytic hydrogenation/esterification, thus providing a green route to this important nylon precursor.


RIFM fragrance ingredient safety assessment, dimethyl adipate, CAS Registry Number 627-93-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32028015   DOI: 10.1016/j.fct.2020.111174

Abstract




Induction of heat shock protein 70 in rat olfactory epithelium by toxic chemicals: in vitro and in vivo studies

S A Simpson, D J Alexander, C J Reed
PMID: 15690153   DOI: 10.1007/s00204-004-0610-z

Abstract

We have previously developed a rat nasal explant system for investigating upper respiratory tract toxicity, and the aims of this study were to determine whether heat shock protein (HSP) 70 is induced in this model following exposure to carbon tetrachloride (CCl4), dimethyl adipate (DMA), methyl iodide (CH3I) or paracetamol, and whether HSP70 can also be induced in the nasal cavity in vivo. Intracellular ATP was significantly depleted in ethmoturbinates incubated for 4 h with the toxins (0-100 mM; EC50 concentrations: CCl4 32 mM, DMA 3 mM, CH3I 1.5 mM, paracetamol 70 mM), but there was little induction of HSP70. Turbinates were then incubated for 1 h with CCl4 (5 mM), DMA (1.5 mM), CH3I (0.57 mM) or paracetamol (30 mM) and allowed to recover for up to 24 h. Treatment with CCl4, DMA or paracetamol resulted in 250-300% induction of HSP70. Male rats were administered a single oral dose of CCl4 (1600 mg/kg) and killed 16 h later. Degenerative lesions (epithelial undulation and hydropic vacuolation) were evident in the olfactory epithelium, and immunohistochemical analysis of HSP70 revealed increased staining in, or proximate to, areas of damage. Thus, HSP70 can be induced in the olfactory epithelium both in vitro and in vivo.


Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics

Naz Chaibakhsh, Mohd Basyaruddin Abdul Rahman, Mahiran Basri, Abu Bakar Salleh, Suraini Abd-Aziz
PMID: 20632329   DOI: 10.1002/biot.201000063

Abstract

Dimethyl adipate (DMA) was synthesized by immobilized Candida antarctica lipase B-catalyzed esterification of adipic acid and methanol. To optimize the reaction conditions of ester production, response surface methodology was applied, and the effects of four factors namely, time, temperature, enzyme concentration, and molar ratio of substrates on product synthesis were determined. A statistical model predicted that the maximum conversion yield would be 97.6%, at the optimal conditions of 58.5 degrees C, 54.0 mg enzyme, 358.0 min, and 12:1 molar ratio of methanol to adipic acid. The R(2) (0.9769) shows a high correlation between predicted and experimental values. The kinetics of the reaction was also investigated in this study. The reaction was found to obey the ping-pong bi-bi mechanism with methanol inhibition. The kinetic parameters were determined and used to simulate the experimental results. A good quality of fit was observed between the simulated and experimental initial rates.


Sites and mechanisms for uptake of gases and vapors in the respiratory tract

M A Medinsky, J A Bond
PMID: 11246136   DOI: 10.1016/s0300-483x(00)00448-0

Abstract

Inhalation is a common route by which individuals are exposed to toxicants. The air contains a multitude of gases and vapors that are brought into the respiratory tract with each breath. Depending upon the physical and chemical characteristics of the toxicant, the respiratory tract can be considered as a target organ in addition to a portal of entry. Sufficient information is not always available on the fate or effects of an inhaled gas or vapor. Two physiochemical principles, water solubility and reactivity, can be used to predict the site of uptake of gases and vapors in the respiratory tract and potential mechanisms for reaction with respiratory tract tissue and absorption into the blood. Four model compounds, formaldehyde, ozone, dibasic esters, and butadiene are discussed as examples of how knowledge of aqueous solubility and chemical reactivity can help toxicologists predict sites and mechanisms by which inhaled gases and vapors interact with respiratory tract tissues.


Mixture risk assessment: a case study of Monsanto experiences

R S Nair, B R Dudek, D R Grothe, F R Johannsen, I C Lamb, M A Martens, J H Sherman, M W Stevens
PMID: 9119327   DOI: 10.1016/s0278-6915(97)00085-9

Abstract

Monsanto employs several pragmatic approaches for evaluating the toxicity of mixtures. These approaches are similar to those recommended by many national and international agencies. When conducting hazard and risk assessments, priority is always given to using data collected directly on the mixture of concern. To provide an example of the first tier of evaluation, actual data on acute respiratory irritation studies on mixtures were evaluated to determine whether the principle of additivity was applicable to the mixture evaluated. If actual data on the mixture are unavailable, extrapolation across similar mixtures is considered. Because many formulations are quite similar in composition, the toxicity data from one mixture can be extended to a closely related mixture in a scientifically justifiable manner. An example of a family of products where such extrapolations have been made is presented to exemplify this second approach. Lastly, if data on similar mixtures are unavailable, data on component fractions are used to predict the toxicity of the mixture. In this third approach, process knowledge and scientific judgement are used to determine how the known toxicological properties of the individual fractions affect toxicity of the mixture. Three examples of plant effluents where toxicological data on fractions were used to predict the toxicity of the mixture are discussed. The results of the analysis are used to discuss the predictive value of each of the above mentioned toxicological approaches for evaluating chemical mixtures.


Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat

J B Morris, R J Clay, B A Trela, M S Bogdanffy
PMID: 2020975   DOI: 10.1016/0041-008x(91)90100-s

Abstract

Inhalation exposure of the male and female rat to high concentrations of a mixture of the dibasic esters dimethyl succinate (DMS), dimethyl glutarate (DMG), and dimethyl adipate (DMA) results in mild olfactory toxicity. This response is thought to be due to the in situ formation of acidic metabolites via nasal carboxylesterases. The current study was designed to provide inhalation dosimetric information for these vapors. Deposition of DMS, DMG, and DMA was measured in the surgically isolated upper respiratory tracts (URT) of ketamine-xylazine-anesthetized male and female rats under constant velocity flow conditions at a flow rate of 100 ml/min. Deposition of acetone was measured in both genders for comparative purposes. URT deposition efficiencies in excess of 98.3% were observed for DMS, DMG, and DMA in animals exposed to each vapor individually. No gender differences in deposition efficiency were observed for these vapors or for acetone. Deposition of DMS, DMG, and DMA was also measured in animals exposed to all three vapors simultaneously. Deposition efficiency under simultaneous exposure conditions ranged between 97.3 and 98.5%. These values were slightly lower (about 1%) than those obtained under individual exposure conditions (p less than 0.0001). The reduced deposition efficiency may have resulted from competitive inhibition of nasal metabolism due to the simultaneous presence of all three carboxylesterase substrate vapors in nasal tissues. If so, inhalation of dibasic ester vapors would be expected to inhibit the uptake of other carboxylesterase substrate vapors without influencing uptake of vapors which are not substrates for this enzyme. Such was observed in studies using DMS, ethyl acetate (the substrate vapor), and isoamyl alcohol (the nonsubstrate vapor). Specifically, simultaneous exposure to DMS markedly inhibited uptake of ethyl acetate without altering uptake of isoamyl alcohol. Gender differences were not observed in URT deposition of any of the six vapors used in the current study, DMS, DMG, DMA, ethyl acetate, isoamyl alcohol, or acetone, suggesting that gender differences in URT deposition may not be widespread among vapors. The high URT deposition efficiencies of the dibasic esters are consistent with the olfactory toxicity resulting from inhalation exposure to these vapors.


Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants

B A Trela, M S Bogdanffy
PMID: 1994511   DOI: 10.1016/0041-008x(91)90209-w

Abstract

Dibasic esters (DBE) are a solvent mixture of dimethyl adipate (DMA), dimethyl glutarate (DMG), and dimethyl succinate (DMS) used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that DBE induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if DBE toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM DMA, DMG, or DMS. DBE caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. DBE-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that DBE are weak nasal toxicants under the conditions of this system. It was further demonstrated that DBE toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure.


Metabolism of dibasic esters by rat nasal mucosal carboxylesterase

M S Bogdanffy, C R Kee, C A Hinchman, B A Trela
PMID: 1673384   DOI:

Abstract

Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, KM, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. This mechanism may be applicable to a wide range of inhaled esters.


A microscopic and ultrastructural evaluation of dibasic esters (DBE) toxicity in rat nasal explants

B A Trela, S R Frame, M S Bogdanffy
PMID: 1639180   DOI: 10.1016/0014-4800(92)90037-c

Abstract

Dibasic esters (DBE) solvent has been demonstrated to induce a mild degeneration of the olfactory, but not the respiratory epithelium of the rat nasal cavity following a 90-day inhalation exposure. Previous work has demonstrated that acid phosphatase release is a reliable index of DBE-induced cytotoxicity in an in vitro system of rat nasal explants. In the present study, rat nasal explants were examined microscopically and ultrastructurally following incubation in varying concentrations of a representative DBE, dimethyl adipate (DMA). DMA-induced microscopic and ultrastructural changes in rat nasal explants correlated well with biochemical perturbations associated with DBE exposure in a previous study. In both studies, olfactory epithelium was more susceptible to DMA-induced toxicity than respiratory epithelium and DMA-induced nasal toxicity was attenuated by pretreatment with a carboxylesterase inhibitor. The results of this study support the hypothesis that DBE and potentially other inhaled organic esters induce nasal toxicity via a common mechanism, carboxylesterase-mediated production of toxic acid metabolites. It was established that carboxylesterase-rich sustentacular cells are the primary target cells for DBE toxicity in rat nasal explants. It was proposed that degeneration of nasal olfactory sensory cells observed in rats following 90-day inhalation exposure to DBE may be secondary to necrosis and loss of sustentacular cells.


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